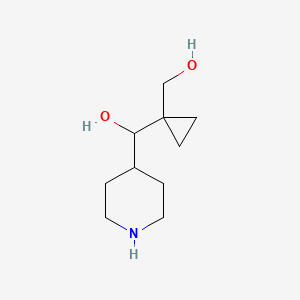

(1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol

Description

(1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol is a bicyclic organic compound featuring a cyclopropane ring substituted with a hydroxymethyl group and a piperidin-4-yl methanol moiety.

Properties

IUPAC Name |

[1-(hydroxymethyl)cyclopropyl]-piperidin-4-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-7-10(3-4-10)9(13)8-1-5-11-6-2-8/h8-9,11-13H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELSJFHBQFGJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2(CC2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol typically involves the following steps:

Cyclopropanation: The starting material, cyclopropane, undergoes a hydroxymethylation reaction to introduce the hydroxymethyl group.

Piperidine Formation: Piperidine is synthesized through a cyclization reaction of a suitable precursor, such as 4-aminobutan-1-ol.

Coupling Reaction: The hydroxymethylcyclopropyl group is then coupled with the piperidin-4-yl group using a suitable coupling reagent, such as a carbodiimide or a peptide coupling agent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation: The major products include cyclopropyl carboxylic acid and cyclopropyl aldehyde.

Reduction: The reduction products are typically cyclopropylmethanol and piperidine derivatives.

Substitution: Substitution reactions yield various halogenated or alkylated derivatives of the compound.

Scientific Research Applications

The compound (1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol has garnered significant interest in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Properties and Structure

The compound features a unique structure characterized by a cyclopropyl group, a hydroxymethyl substituent, and a piperidine ring. This structural configuration is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.

Molecular Formula

- Molecular Formula : CHN\O

Structural Characteristics

- Cyclopropyl Group : Imparts rigidity and influences electronic properties.

- Piperidine Ring : Commonly associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those similar to this compound, exhibit promising antimicrobial properties. A study highlighted the effectiveness of piperidine derivatives as inhibitors of Mycobacterium tuberculosis, suggesting that modifications to the piperidine structure can enhance potency against resistant strains .

Neurological Disorders

Compounds with similar structural motifs have been investigated for their potential in treating neurological conditions. The piperidine ring is known for its role in the development of drugs targeting neurotransmitter systems, particularly in disorders such as schizophrenia and depression. The hydroxymethyl group may enhance solubility and bioavailability, making it a candidate for further exploration in this domain .

Cancer Therapeutics

The compound's structural analogs have shown potential as dual inhibitors of histone deacetylases (HDAC) and lysine-specific demethylase 1 (LSD1), both of which are critical in cancer progression . The ability to inhibit these enzymes suggests that this compound could be explored for its anticancer properties.

Synthetic Approaches

The synthesis of this compound can be achieved through several methods, often involving the functionalization of piperidine derivatives. A common approach includes:

- Step 1 : Formation of the piperidine ring via cyclization reactions.

- Step 2 : Introduction of the hydroxymethyl group through nucleophilic substitution reactions.

Structure-Activity Relationship (SAR)

Studies focusing on SAR have revealed that modifications to the piperidine moiety significantly affect biological activity. For instance, altering substituents on the piperidine ring can lead to variations in potency against specific targets such as bacterial enzymes or cancer cell lines .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, while the piperidin-4-yl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (1-(Hydroxymethyl)cyclopropyl)carbamate

- Structure: Shares the (1-(hydroxymethyl)cyclopropyl) group but replaces the piperidin-4-yl methanol with a tert-butyl carbamate.

- Molecular Weight : 187.24 g/mol (vs. ~191.25 g/mol for the target compound).

- The carbamate derivative’s melting point is 83°C, suggesting crystallinity, whereas the target compound’s physical state is unreported but likely a solid .

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

- Structure : Contains a cyclopropane-carboxamide linked to a piperidine ring, substituted with phenylethyl and phenyl groups.

- Key Differences : Cyclopropylfentanyl’s aromatic substituents increase lipophilicity (logP ~4.5) and blood-brain barrier penetration, contributing to its potent opioid activity (µ-opioid receptor affinity). In contrast, the target compound’s hydroxymethyl groups enhance hydrophilicity, likely reducing central nervous system activity .

{1-[(Benzylamino)methyl]cyclopropyl}methanol

- Structure: Features a benzylamino-methyl group on the cyclopropane ring.

- Key Differences: The benzylamino group introduces a primary amine, increasing basicity (pKa ~9–10) compared to the target compound’s secondary amine (piperidine, pKa ~11). This difference may alter solubility and receptor binding profiles .

Physicochemical and Pharmacological Data Table

Research Implications and Structural Insights

- Hydrophilicity vs.

- Synthetic Challenges : highlights the complexity of synthesizing piperidine derivatives with cyclopropane motifs, often requiring anhydrous conditions and protecting groups. The target compound may face similar synthetic hurdles .

- Toxicity Considerations : While cyclopropylfentanyl’s high potency raises overdose risks, the target compound’s polar groups may mitigate toxicity, though this remains speculative without empirical data .

Biological Activity

(1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol, a compound featuring a piperidine core, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with cyclopropyl-containing reagents. The synthetic pathways often aim to optimize yield and purity while minimizing by-products. Various methodologies have been explored to enhance the efficiency of this synthesis, including the use of chiral catalysts and alternative solvents to improve reaction conditions .

Biological Properties

Antiproliferative Activity

Research indicates that compounds with piperidine moieties, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can inhibit cell growth in HeLa (cervical cancer), HepG2 (liver cancer), and A431 (skin cancer) cell lines. The mechanism often involves the induction of apoptosis and inhibition of key enzymes such as topoisomerase IIα, which plays a crucial role in DNA replication and repair .

Anti-inflammatory Effects

In addition to antiproliferative properties, this compound has demonstrated potential anti-inflammatory effects. It has been noted for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models exposed to lipopolysaccharide (LPS), suggesting a dual role in both cancer treatment and inflammatory disease management .

Mechanism of Action

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. These interactions can lead to enzyme inhibition or activation, altering cellular signaling pathways and gene expression. Specifically, compounds containing piperidine structures are known to modulate the activity of signaling molecules involved in critical cellular processes .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of piperidine derivatives found that this compound exhibited IC50 values indicative of potent antiproliferative effects against multiple cancer cell lines. The compound was tested against HCT116 (colon cancer) and MCF7 (breast cancer) cells, showing significant growth inhibition compared to standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was assessed for its anti-inflammatory capabilities using RAW264.7 macrophages stimulated with LPS. The results indicated a marked reduction in inflammatory markers, supporting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Topoisomerase IIα inhibition |

| Compound B | HepG2 | 20 | Apoptosis induction |

| Compound C | A431 | 10 | Cytokine inhibition |

| This compound | HCT116 | 12 | Enzyme modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.